![molecular formula C12H10N4OS B2642012 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 339106-35-3](/img/structure/B2642012.png)

6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

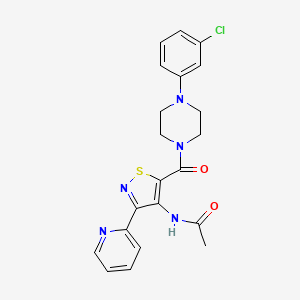

“6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a heterocyclic compound . It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives started with the condensation of phenyl hydrazines with ethyl acetoacetate as a β-keto ester, resulting in phenyl-3H-pyrazol-3-ones .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Interactions

- The structural analysis of a similar compound, 6-methylsulfanyl-1-(3-phenylpropyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one, revealed a dimeric layered structure without intramolecular stacking in the crystalline state, indicating potential for unique intermolecular interactions due to its molecular conformation and arene-arene interactions (Avasthi et al., 2002).

- Another study on 4,6-bis(methylsulfanyl)-1-phthalimidopropyl-1H-pyrazolo[3,4-d]pyrimidine showed an unusual folded conformation because of an intramolecular C-H.π interaction, highlighting the compound's potential in designing molecules with specific three-dimensional structures for targeted interactions (Avasthi et al., 2003).

Antimicrobial Applications

- A study incorporating pyrimidine derivatives into polyurethane varnish and printing ink paste demonstrated a very good antimicrobial effect against different microbial strains, showing the compound's potential as an antimicrobial additive for surface coatings (El‐Wahab et al., 2015).

Anti-Cancer and Anti-Inflammatory Properties

- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential of such compounds in therapeutic applications against cancer and inflammation (Rahmouni et al., 2016).

Molecular Docking and Drug Design

- Pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been investigated for their inhibitory activity against cGMP specific (type V) phosphodiesterase, showcasing the compound's relevance in molecular docking studies for the discovery of antihypertensive drugs (Dumaitre & Dodic, 1996).

Antimicrobial Activity

- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial effects, revealing effectiveness against various bacterial strains, including Streptococcus pyogenes and Pseudomonas aeruginosa, suggesting their potential as antibacterial agents (Beyzaei et al., 2017).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) and topoisomerase i . These proteins play crucial roles in cell cycle regulation and DNA replication, respectively .

Mode of Action

For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown to inhibit CDK2, thus disrupting the cell cycle and inhibiting cell proliferation .

Biochemical Pathways

Compounds with similar structures have been reported to affect pathways related to cell cycle regulation and dna replication . By inhibiting key proteins such as CDK2 and topoisomerase I, these compounds can disrupt these pathways and their downstream effects, potentially leading to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have shown to exert significant cytotoxic activities against various cancer cell lines . By inhibiting key proteins involved in cell cycle regulation and DNA replication, these compounds can potentially induce cell cycle arrest and apoptosis .

Eigenschaften

IUPAC Name |

6-methylsulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c1-18-12-14-10-9(11(17)15-12)7-13-16(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVJCGVDCQICAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2641933.png)

![2-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2641934.png)

![8-Azabicyclo[3.2.1]octan-2-one](/img/structure/B2641951.png)

![3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2641952.png)